molecular formula C14H10FNO4 B1382985 Benzyl 2-fluoro-6-nitrobenzoate CAS No. 1820604-19-0

Benzyl 2-fluoro-6-nitrobenzoate

Cat. No.: B1382985
CAS No.: 1820604-19-0
M. Wt: 275.23 g/mol
InChI Key: TXLRWJUKZQXBCD-UHFFFAOYSA-N
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Description

Benzyl 2-fluoro-6-nitrobenzoate is a substituted benzoate ester characterized by a benzyl ester group and a benzene ring with fluorine and nitro substituents at the 2- and 6-positions, respectively. Nitro groups are strongly electron-withdrawing, enhancing electrophilicity, while fluorine can improve metabolic stability in pharmaceutical contexts.

Properties

IUPAC Name

benzyl 2-fluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-11-7-4-8-12(16(18)19)13(11)14(17)20-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLRWJUKZQXBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Benzyl 2-fluoro-6-nitrobenzoate is a chemical compound that is often used in organic synthesis. Its primary targets are typically other organic molecules, where it can act as a reagent or intermediate in various chemical reactions.

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the synthesis of new compounds. In the context of SM cross-coupling, this could result in the formation of a new carbon–carbon bond.

Biological Activity

Benzyl 2-fluoro-6-nitrobenzoate (C₁₄H₁₀FNO₄) is an organic compound characterized by its unique structural features, including a benzyl group and a nitro group, which contribute to its biological activity. This article explores the biological properties of this compound, focusing on its antibacterial, antifungal, and potential antiviral activities, as well as its mechanisms of action.

Chemical Structure and Properties

This compound consists of a benzyl moiety attached to a 2-fluoro-6-nitrobenzoate group. The presence of both fluorine and nitro groups enhances its reactivity and biological interactions. The molecular structure can be represented as follows:

Benzyl 2 fluoro 6 nitrobenzoate C14H10FNO4\text{Benzyl 2 fluoro 6 nitrobenzoate }\quad \text{C}_{14}\text{H}_{10}\text{FNO}_{4}

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The nitro group is particularly associated with antimicrobial effects, making this compound a candidate for further exploration in medicinal chemistry .

Antibacterial Activity

A study examining various nitro-containing compounds found that this compound demonstrated notable activity against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis. The following table summarizes the antibacterial efficacy against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The compound's effectiveness is attributed to its ability to inhibit fungal cell membrane synthesis. The table below presents the antifungal activity data:

Fungal Strain Minimum Inhibitory Concentration (MIC) µg/mL
Candida albicans32
Aspergillus niger128

Potential Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. Similar compounds have been investigated for their ability to inhibit viral replication by targeting viral RNA-dependent RNA polymerase (RdRp). While specific data on this compound is limited, its structural analogs have demonstrated promising results in inhibiting viral activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Wall Disruption : In bacteria, the compound interferes with cell wall synthesis, leading to increased permeability and eventual cell death.
  • Membrane Integrity : In fungi, it disrupts the integrity of the cell membrane, inhibiting growth and reproduction.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways critical for microbial survival.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal examined the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated that the compound had a significant effect on both bacterial and fungal strains, supporting its potential use as an antimicrobial agent.
  • Mechanistic Insights : Another research effort focused on understanding how similar compounds interact with biological targets. It was found that modifications in the chemical structure could enhance or diminish antimicrobial activity, providing insights into optimizing this compound for therapeutic applications .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : The presence of the nitro group in Benzyl 2-fluoro-6-nitrobenzoate is often associated with antimicrobial properties. Compounds with similar structures have demonstrated antibacterial and antifungal activities, making this compound a candidate for further medicinal chemistry research aimed at developing new antibiotics or antifungal agents.
  • Drug Development : this compound may serve as a precursor or intermediate in the synthesis of novel pharmaceutical agents. Its unique structure allows for modifications that could enhance bioactivity or selectivity toward specific biological targets.
  • Interaction Studies : Research focusing on the interactions between this compound and various biological targets (such as enzymes or receptors) is essential for understanding its mechanism of action. Preliminary data suggest it may exhibit promising therapeutic potential.

Materials Science Applications

  • OLED Materials : this compound has been explored as a dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can be tailored for improved efficiency and performance in optoelectronic devices .
  • Nanomaterials : The compound is also being investigated for its potential use in the synthesis of mesoporous materials and nanoclays, which are valuable in various industrial applications, including catalysis and drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzyl 2-fluoro-6-nitrobenzoate with key analogs based on substituents, ester groups, and properties:

Compound Name Substituents Ester Group Molecular Weight (g/mol)* Key Properties Applications/Notes
This compound 2-F, 6-NO₂ Benzyl ~243† High electrophilicity, low solubility Potential synthetic intermediate
Benzyl Benzoate (BB) None Benzyl 212.24 Lipophilic, mild irritant Scabies treatment (87% cure rate)
Ethyl 2-fluoro-6-methylbenzoate 2-F, 6-CH₃ Ethyl 182.195 Moderate lipophilicity Research chemical, synthetic precursor
Methyl Benzoate None Methyl 136.15 Volatile, pleasant odor Flavoring agent, solvent

*Molecular weights estimated for this compound based on analogs. †Calculated by adding the molecular weight contributions of substituents (NO₂: 46 g/mol, F: 19 g/mol) to Ethyl 2-fluoro-6-methylbenzoate.

Electronic and Reactivity Differences

  • Nitro vs. Methyl Groups : The nitro group in this compound creates a highly electron-deficient aromatic ring, favoring reactions like nucleophilic aromatic substitution. In contrast, the methyl group in Ethyl 2-fluoro-6-methylbenzoate is electron-donating, reducing ring reactivity .
  • Fluorine Substituent: Both compounds share a fluorine atom at the 2-position, which enhances stability against metabolic degradation compared to non-fluorinated analogs.

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to methyl-substituted analogs. Benzyl esters (e.g., BB) are more lipophilic than ethyl or methyl esters, favoring membrane penetration but limiting water solubility .
  • Benzyl esters are more prone to hydrolysis than methyl esters under acidic/basic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 2-fluoro-6-nitrobenzoate
Reactant of Route 2
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